2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-4-2-3-9(7-11)14-16-12-8-10(15)5-6-13(12)18-14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPPQVXJEWJYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352905 | |
| Record name | 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313527-38-7 | |
| Record name | 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl 1,3 Benzoxazol 5 Amine and Its Analogues
Strategies for the Synthesis of the 1,3-Benzoxazole Core
The formation of the 1,3-benzoxazole ring system is a cornerstone of heterocyclic chemistry, with applications extending into medicinal chemistry and materials science. The key synthetic approaches are characterized by the method of ring closure and the nature of the precursors employed.
Cyclocondensation Reactions
Cyclocondensation reactions represent the most traditional and widely employed method for synthesizing 1,3-benzoxazoles. These reactions typically involve the condensation of a 2-aminophenol (B121084) with a carbonyl-containing compound, followed by cyclization to form the benzoxazole (B165842) ring.
One common approach is the reaction of 2-aminophenols with carboxylic acids or their derivatives (e.g., acyl chlorides, esters). For instance, 5-amino-2-(p-substituted-phenyl)benzoxazole derivatives have been synthesized by heating 2,4-diaminophenol (B1205310) with the corresponding carboxylic acids in the presence of polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.
The condensation of 2-aminophenols with aldehydes is another versatile route. This reaction often proceeds via an initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization. Various catalysts, including metal-based systems and milder, greener alternatives, have been developed to facilitate this transformation. For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org
Furthermore, the reaction of 2-aminophenols with β-diketones provides a pathway to 2-substituted benzoxazoles. A combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones, tolerating a range of substituents on the aminophenol ring.
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aminophenol, Aldehyde | Samarium triflate, Water | 2-Substituted benzoxazole | organic-chemistry.org |
| 2,4-Diaminophenol, Carboxylic acid | Polyphosphoric acid (PPA) | 5-Amino-2-arylbenzoxazole | |
| 2-Aminophenol, β-Diketone | Brønsted acid, CuI | 2-Substituted benzoxazole |
Oxidative Cyclization Approaches
Oxidative cyclization methods provide an alternative to classical condensation reactions and often proceed under milder conditions. These methods typically involve the formation of a C-O or C-N bond through an oxidative process.
A notable example is the intramolecular cyclization of phenolic Schiff bases (phenolic azomethines). These intermediates, formed from the condensation of a 2-aminophenol and an aldehyde, can be cyclized to the corresponding benzoxazole using an oxidizing agent.
Another approach involves the oxidative cyclization of o-hydroxy-N-aryl-N,N-dialkylformamidines . This reaction can be mediated by visible light in the presence of a photoredox catalyst, offering a green and efficient route to 2-aminobenzoxazole (B146116) derivatives. organic-chemistry.org The use of elemental sulfur as an oxidant has also been reported for the oxidative cyclization of 2-aminophenols with ketones or alkenes. organic-chemistry.org
| Precursor | Oxidant/Conditions | Product | Reference |
| Phenolic Schiff base | Oxidizing agent | 2-Arylbenzoxazole | |
| o-Hydroxy-N-aryl-N,N-dialkylformamidine | Visible light, Photoredox catalyst | 2-Aminobenzoxazole derivative | organic-chemistry.org |
| 2-Aminophenol and Ketone/Alkene | Elemental sulfur | 2-Alkyl/Arylbenzoxazole | organic-chemistry.org |
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including 1,3-benzoxazoles. These methods often offer high efficiency and functional group tolerance.
One prominent strategy is the palladium-catalyzed C-H activation/C-O cyclization . This approach involves the direct functionalization of a C-H bond on the aromatic ring of a phenol (B47542) derivative, followed by intramolecular cyclization to form the oxazole (B20620) ring. This method can be used to construct a variety of substituted benzoxazoles.
Another important route involves palladium-catalyzed coupling reactions to assemble a precursor molecule that can then undergo cyclization. For example, a sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles involves an initial palladium-catalyzed aminocarbonylation of aryl or vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure. organic-chemistry.org
| Strategy | Key Features | Product | Reference |
| C-H activation/C-O cyclization | Direct functionalization of C-H bonds | Substituted benzoxazoles | |
| Sequential aminocarbonylation/cyclization | One-pot procedure from aryl/vinyl bromides | 2-(Hetero)aryl/Styryl benzoxazoles | organic-chemistry.org |
Green Chemistry Approaches to Benzoxazole Synthesis
In recent years, there has been a significant focus on developing more environmentally benign synthetic methods. For benzoxazole synthesis, this has translated into the use of alternative energy sources and recyclable catalysts.
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the condensation of 2-aminophenols with various carbonyl compounds. researchgate.net This technique offers a more energy-efficient alternative to conventional heating.
The use of ionic liquids as recyclable catalysts and reaction media has also gained traction. Brønsted acidic ionic liquids, for instance, have been employed as efficient and reusable heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions.
Furthermore, conducting reactions in water as a solvent is a key aspect of green chemistry. The use of catalysts like samarium triflate has enabled the efficient synthesis of benzoxazoles in aqueous media. organic-chemistry.org
| Green Approach | Example | Advantages | Reference |
| Microwave-assisted synthesis | Condensation of 2-aminophenols and aldehydes | Reduced reaction times, improved yields | researchgate.net |
| Ionic Liquids | Brønsted acidic ionic liquid as catalyst | Recyclable catalyst, solvent-free conditions | |
| Aqueous Media | Samarium triflate catalyzed synthesis | Environmentally benign solvent | organic-chemistry.org |
Targeted Synthesis of 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine
The synthesis of the specific molecule this compound requires a tailored approach that incorporates the desired substituents onto the benzoxazole core. Precursor-based routes are the most common strategies for achieving this.
Precursor-Based Synthetic Routes (e.g., Nitro Group Reduction)
A common and effective strategy for introducing an amine group at the 5-position of the benzoxazole ring is through the reduction of a corresponding nitro-substituted precursor. This two-step approach involves first the synthesis of the 5-nitrobenzoxazole (B1301649) derivative, followed by its reduction to the desired 5-aminobenzoxazole.
The synthesis of the nitro precursor, 2-(3-methoxyphenyl)-5-nitro-1,3-benzoxazole , can be achieved through the condensation of 4-nitro-2-aminophenol with 3-methoxybenzaldehyde (B106831) or a related carboxylic acid derivative. For example, the reaction can be carried out by heating the reactants in the presence of an oxidizing agent like sodium metabisulfite (B1197395) in a suitable solvent. scholarsresearchlibrary.com
Once the nitro-substituted benzoxazole is obtained, the nitro group is reduced to an amine group. A variety of reducing agents can be employed for this transformation. A common method involves catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net Alternatively, chemical reducing agents such as iron powder in the presence of an acid (e.g., ammonium (B1175870) chloride) can also be used effectively. researchgate.net
Another precursor-based route involves the direct condensation of 2,4-diaminophenol with 3-methoxybenzoic acid . This reaction is typically carried out at elevated temperatures in the presence of a dehydrating agent and catalyst such as polyphosphoric acid (PPA). researchgate.net This one-step method directly yields the desired this compound.
| Precursor 1 | Precursor 2 | Key Step/Reagent | Product | Reference |
| 4-Nitro-2-aminophenol | 3-Methoxybenzaldehyde | Condensation/Oxidation | 2-(3-Methoxyphenyl)-5-nitro-1,3-benzoxazole | scholarsresearchlibrary.com |
| 2-(3-Methoxyphenyl)-5-nitro-1,3-benzoxazole | - | Nitro group reduction (e.g., Pd/C, H₂) | This compound | researchgate.net |
| 2,4-Diaminophenol | 3-Methoxybenzoic acid | Condensation (PPA) | This compound | researchgate.net |
Introduction of the Methoxyphenyl Moiety
The primary and most traditional method for constructing the 2-aryl-benzoxazole core involves the condensation of a 2-aminophenol with a corresponding aldehyde or carboxylic acid derivative. rsc.orgglobalresearchonline.net In the synthesis of this compound, this involves the reaction of 3-amino-4-hydroxyaniline (or its nitro precursor, 4-hydroxy-3-nitroaniline, followed by reduction) with 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
The general mechanism for this transformation begins with the condensation of the 2-aminophenol and an aldehyde to form a phenolic Schiff base (or imine) intermediate. nih.gov This intermediate then undergoes oxidative cyclization to yield the final 2-arylbenzoxazole. acs.org A variety of reagents and catalysts have been developed to promote this cyclization efficiently. For instance, one practical approach uses activated carbon in xylene under an oxygen atmosphere, which facilitates the direct synthesis from substituted 2-aminophenols and aldehydes. acs.org Another established method involves heating the starting materials in the presence of polyphosphoric acid (PPA). researchgate.net
The choice of coupling partner for the 2-aminophenol derivative offers significant flexibility. While aldehydes are common, other substrates like carboxylic acids, ortho-esters, and isothiocyanates can also be used under different catalytic conditions to introduce the desired 2-aryl group. researchgate.netnih.gov
Functionalization at the 5-Amine Position
The amine group at the 5-position of the benzoxazole ring is a versatile handle for introducing a wide range of functional groups, significantly altering the molecule's properties. Standard amine derivatization techniques are readily applicable.
One of the most common modifications is acylation , where the 5-amino group is converted to an amide. This is typically achieved by reacting the 5-aminobenzoxazole with an acyl chloride or carboxylic acid. For example, various 2-(pyridinyl)benzo[d]oxazol-5-amine compounds have been successfully condensed with different acyl chlorides to produce a library of amide derivatives in good to excellent yields. mdpi.com
Another key functionalization is sulfonylation . Reacting the 5-aminobenzoxazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride or dansyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding sulfonamide. researchgate.netresearchgate.net This strategy has been used to synthesize series of 5-(4-nitro/aminophenylsulfonamido)benzoxazoles. researchgate.net
Derivatization Strategies for Enhancing Molecular Complexity
Building upon the core structure of this compound, various derivatization strategies can be employed to systematically explore the chemical space and refine molecular properties.
Amine Group Modifications (e.g., Schiff Bases)
The primary amine at the 5-position is a prime site for modification, most notably through the formation of Schiff bases (or imines). A Schiff base is formed through the condensation reaction of a primary amine with an aldehyde or a ketone. derpharmachemica.com This reaction creates a carbon-nitrogen double bond, known as an azomethine group. derpharmachemica.com
For 5-aminobenzoxazole analogues, this involves reacting the amine with a variety of substituted aromatic or aliphatic aldehydes. orientjchem.org The reaction is typically carried out by refluxing the two components in an alcoholic solvent, sometimes with a catalytic amount of acid like glacial acetic acid. orientjchem.org This approach has been used to generate extensive libraries of benzoxazole-based Schiff bases for various screening purposes. orientjchem.orgnih.gov The formation of Schiff bases introduces significant structural diversity and provides a platform for creating more complex metal complexes, as the N2O2 donor set can chelate with various transition metals. nih.gov
Substituent Variations on the Phenyl Ring at Position 2
The identity and position of substituents on the 2-phenyl ring profoundly impact the electronic properties and three-dimensional shape of the molecule. While the parent compound features a methoxy (B1213986) group at the 3-position, synthetic analogues often incorporate a wide array of other substituents to probe structure-activity relationships. mdpi.comnih.gov
Studies have shown that varying the substituent on the 2-phenyl ring significantly affects biological activity. For instance, in one study on tyrosinase inhibition, replacing a 4-hydroxyl group on the phenyl ring with a 4-methoxyl group led to a significant reduction in inhibitory potency. nih.gov Similarly, a study on antitumor activity found that a trifluoromethylphenyl group at the para-position of the 2-phenyl ring conferred antibacterial properties. researchgate.net
The synthesis of these analogues typically follows the standard benzoxazole formation pathways, where a library of substituted benzaldehydes or benzoic acids is reacted with the appropriate 2-aminophenol. nih.govresearchgate.net The scope of this reaction is broad, tolerating both electron-donating and electron-withdrawing groups on the phenyl ring. acs.orgorganic-chemistry.org
| Substituent at Position 2 | Starting Aldehyde | Reported Observation/Activity | Reference |
|---|---|---|---|
| 2,4-dihydroxyphenyl | 2,4-dihydroxybenzaldehyde | Strong tyrosinase inhibition. nih.gov | nih.gov |
| 2,4-dimethoxyphenyl | 2,4-dimethoxybenzaldehyde | Weak tyrosinase inhibition. nih.gov | nih.gov |
| 4-hydroxyphenyl | 4-hydroxybenzaldehyde | Moderate tyrosinase inhibition. nih.gov | nih.gov |
| 4-methoxyphenyl | 4-methoxybenzaldehyde | Reduced tyrosinase inhibition compared to 4-OH. nih.gov | nih.gov |
| 4-nitrophenyl | 4-nitrobenzaldehyde | High yield (92%) in Ru-catalyzed synthesis. acs.org | acs.org |
| 4-(trifluoromethyl)phenyl | 4-(trifluoromethyl)benzaldehyde | Compound showed antibacterial activity. researchgate.net | researchgate.net |
Modifications of the Benzoxazole Ring System
While derivatization of substituents is more common, direct modification of the fused benzoxazole ring system itself is also possible. The aromaticity of the benzoxazole system makes it relatively stable, but it possesses reactive sites that allow for functionalization. wikipedia.org
Substituents can be introduced onto the benzene (B151609) portion of the ring system. For example, studies have investigated the effect of placing chloro, methyl, or nitro groups at various positions (e.g., 5- or 6-) on the benzoxazole core. nih.govresearchgate.net These modifications are typically introduced by starting with an appropriately substituted 2-aminophenol. nih.gov The presence of these substituents can influence mesophase stability in liquid crystals or biological activity. mdpi.comresearchgate.net
The oxazole ring itself is generally less reactive than the appended amine or phenyl groups, but its stability can be influenced by the substituent at the 2-position. For instance, the oxazole ring is susceptible to hydrolysis under certain conditions, a process that can be affected by the electronic nature of the 2-substituent. researchgate.net
Advanced Synthetic Techniques and Catalysis in Benzoxazole Chemistry
Modern organic synthesis has moved towards developing more efficient, sustainable, and versatile methods. The synthesis of benzoxazoles has benefited greatly from these advancements, with numerous catalytic systems and techniques being reported. nih.govijpbs.com
Catalysis: A wide range of catalysts have been employed to facilitate the key condensation and cyclization steps. These include:
Metal Catalysts: Palladium, copper, ruthenium, zinc, and samarium-based catalysts are frequently used. acs.orgacs.orgijpbs.comorganic-chemistry.org For example, a palladium-supported nanocatalyst has been used for the one-pot synthesis of 2-phenylbenzoxazoles from 2-aminophenol and aldehydes with good to excellent yields. rsc.orgnih.gov Ruthenium catalysts have been employed in acceptorless dehydrogenative coupling reactions of primary alcohols with 2-aminophenols. acs.org
Nanocatalysts: Nanomaterials such as TiO2–ZrO2 and strontium carbonate have been reported as efficient and reusable catalysts, often allowing for reactions under milder, more environmentally friendly conditions. rsc.orgnih.gov
Ionic Liquids: Brønsted acidic ionic liquids have been developed as green, recyclable catalysts for benzoxazole synthesis, often enabling reactions to proceed under solvent-free conditions at elevated temperatures. nih.govnih.gov
Organocatalysts: Simple organic molecules and polymers have also been used. An isosorbide-initiated polyamine organocatalyst, for instance, has been shown to catalyze the condensation of 2-aminophenol and aromatic aldehydes in methanol (B129727) at room temperature with very short reaction times. nih.gov
Advanced Techniques:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate the synthesis of benzoxazole derivatives. It often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net
One-Pot Procedures: Many modern methods focus on one-pot syntheses, where starting materials are converted to the final product in a single reaction vessel without isolating intermediates. This improves efficiency and reduces waste. rsc.orgacs.org
| Catalyst System | Substrates | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Activated Carbon (Darco KB) | 2-Aminophenol + Aldehyde | Xylene, O2, 120 °C | Practical, direct synthesis, avoids stoichiometric oxidants. | acs.org |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol + Aldehyde | Solvent-free, 130 °C | High yield, reusable catalyst, green conditions. | nih.gov |
| Palladium Nanocatalyst [SMNP@GLP][Cl] | 2-Aminophenol + Aldehyde | DMF, O2, K2CO3, 80 °C | Good to excellent yields, reusable catalyst. | rsc.orgnih.gov |
| TiO2–ZrO2 | 2-Aminophenol + Aldehyde | Acetonitrile, 60 °C | Short reaction time (15-25 min), high yield, green catalyst. | rsc.orgnih.gov |
| Ru2Cl4(CO)6 / PFMNPs | 2-Aminophenol + Primary Alcohol | Heterogeneous | One-pot synthesis from alcohols, recyclable magnetic ligand. | acs.org |
| MnO2 Nanoparticles | o-Aminophenol + Aldehyde | Microwave irradiation | Facile, one-pot synthesis, rapid. | researchgate.net |
Investigation of Biological Activities of 2 3 Methoxyphenyl 1,3 Benzoxazol 5 Amine and Its Derivatives in Pre Clinical Research
In Vitro Antimicrobial Potential
Benzoxazole (B165842) derivatives are recognized for their broad-spectrum antimicrobial activity. mdpi.comnih.gov The antimicrobial potential of these compounds is often linked to the nature and position of substituents on the benzoxazole core, particularly at the 2- and 5-positions. mdpi.com
The antibacterial efficacy of benzoxazole derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Generally, these compounds tend to show more potent activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria. nih.gov
In one study, a series of novel 2-substituted benzimidazole (B57391), benzoxazole, and benzothiazole (B30560) derivatives were synthesized and tested for their antibacterial activity. The results indicated that benzoxazole derivatives displayed good inhibitory effects against Escherichia coli and excellent activity against Staphylococcus aureus. arabjchem.org Another study found that while most tested benzoxazole derivatives showed no significant antibacterial activity, one derivative with a 4-(piperidinethoxy)phenyl unit at the 2-position demonstrated pronounced activity against the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Enterococcus faecalis. mdpi.com Specifically, the Minimum Inhibitory Concentration (MIC) was recorded at 0.25 μg/mL for P. aeruginosa and 0.5 μg/mL for E. faecalis. mdpi.com
Table 1: In Vitro Antibacterial Activity of Selected Benzoxazole Derivatives This table is interactive. Click on headers to sort.
| Compound Derivative | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Benzoxazole derivative 47 | Pseudomonas aeruginosa (Gram-) | 0.25 µg/mL | mdpi.com |
| Benzoxazole derivative 47 | Enterococcus faecalis (Gram+) | 0.5 µg/mL | mdpi.com |
| Benzoxazole derivative 29 | Enterococcus faecalis (Gram+) | 8 µg/mL | mdpi.com |
| Benzoxazole Compound II | Staphylococcus aureus (Gram+) | 50 µg/mL (MIC90) | nih.gov |
| Benzoxazole Compound III | Staphylococcus aureus (Gram+) | 25 µg/mL (MIC90) | nih.gov |
| Benzoxazole Compounds II & III | Gram-negative bacteria | 200 µg/mL (MIC90) | nih.gov |
The antifungal properties of benzoxazole derivatives have been widely reported against various fungal strains, including Candida albicans and Aspergillus niger. nih.govarabjchem.org The structure-activity relationship reveals that the core heterocycle plays a significant role in determining antifungal efficacy. For instance, in a comparative study, 2-substituted benzothiazole derivatives exhibited a broader spectrum of antifungal activity than their benzoxazole and benzimidazole counterparts. arabjchem.org
However, specific benzoxazole derivatives have demonstrated notable potential. Research on 3-(2-benzoxazol-5-yl)alanine derivatives found that almost half of the 41 compounds studied possessed antifungal properties, including against the pathogenic yeast C. albicans. nih.gov Another study highlighted a derivative, S-1,3-benzoxazol-2-yl O-(isobutyl) carbonothioate (B8497899) (ZS1), which showed higher antifungal activity than the standard drug miconazole. researchgate.net The evaluation of a series of 2-substituted benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines against fungal strains was conducted, with promising compounds advancing to Minimum Inhibitory Concentration (MIC) determination against various fungal strains. nih.gov
Derivatives of the benzoxazole scaffold have been investigated for their potential to combat mycobacterial infections, including those caused by Mycobacterium tuberculosis. nih.govijpsr.com A series of 2-benzylsulfanyl derivatives of benzoxazole were synthesized and evaluated for their in vitro activity against M. tuberculosis and other non-tuberculous mycobacteria. nih.gov The study found that derivatives containing two nitro groups or a thioamide group showed appreciable activity, particularly against non-tuberculous strains. nih.gov
In another study, newly synthesized benzoxazole derivatives were tested for anti-tubercular activity using the Alamar blue assay. ijpsr.com Two compounds, G8 and G9, demonstrated potent activity against M. tuberculosis. ijpsr.com Further research into 2-substituted benzoxazole sulphonamides has also shown potential antimycobacterial activity, highlighting the versatility of the benzoxazole core in designing new antimicrobial agents. nih.gov
In Vitro Antiproliferative and Anticancer Research
Benzoxazole derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting cytotoxic effects against a variety of human cancer cell lines. mdpi.comnih.gov Their mechanisms of action are diverse and can include the inhibition of key enzymes like VEGFR-2 and the induction of programmed cell death (apoptosis). tandfonline.comnih.gov
Numerous studies have documented the antiproliferative effects of benzoxazole derivatives against specific cancer cell lines. A series of newly synthesized derivatives demonstrated promising anticancer activity against a panel of human cancer cell lines, including non-small cell lung cancer (NCI-H460). mdpi.com Notably, derivatives with a methoxy (B1213986) group at position 3 of the phenyl ring generally showed higher activity. mdpi.com
In research targeting breast cancer, new benzoxazole-based hybrids were screened against MCF-7 and MDA-MB-231 cell lines. nih.gov One compound, 8e, was found to be highly selective towards MCF-7 cells. nih.gov Another study synthesized benzoxazole derivatives that showed potent antitumor activity against the MCF-7 human breast cancer cell line, with one compound exhibiting an IC50 value as low as 0.011 µM. jocpr.com Further research on N-(benzimidazol-2-yl)-2-substituted benzamide (B126) derivatives revealed that a compound with a para-methoxy substituent on the phenyl ring (compound 9) had the most potent anti-proliferative activity against MCF-7 cells, with an IC50 value of 3.84 µM. acgpubs.org
Derivatives have also shown efficacy against other cell lines, including liver cancer (HepG2), demonstrating IC50 values ranging from 3.22 to 32.53 µM. tandfonline.com Specifically, a derivative bearing a 2-methoxyphenyl moiety (14a) showed potent inhibitory activity against both HepG2 (IC50 = 3.95 µM) and MCF-7 (IC50 = 4.054 µM) cell lines. tandfonline.com
Table 2: In Vitro Antiproliferative Activity of Selected Benzoxazole Derivatives This table is interactive. Click on headers to sort.
| Compound Derivative | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Compound 4b | MCF-7 (Breast) | 0.011 µM | jocpr.com |
| Compound 14a | HepG2 (Liver) | 3.95 µM | tandfonline.com |
| Compound 14a | MCF-7 (Breast) | 4.054 µM | tandfonline.com |
| Compound 9 | MCF-7 (Breast) | 3.84 µM | acgpubs.org |
| Compound 12l | HepG2 (Liver) | 10.50 µM | tandfonline.com |
| Compound 12l | MCF-7 (Breast) | 15.21 µM | tandfonline.com |
A key mechanism through which benzoxazole derivatives exert their anticancer effects is the induction of apoptosis and interference with the cell cycle. One benzoxazole derivative, K313, was found to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells by inducing moderate cell cycle arrest at the G0/G1 phase and mediating apoptosis. nih.govnih.gov This process was associated with the activation of caspase-9 and caspase-3 and a decrease in mitochondrial membrane potential. nih.gov
In another study, a potent benzoxazole derivative (14b) was shown to arrest HepG2 liver cancer cells in the Pre-G1 phase of the cell cycle, increasing the apoptotic cell population from 0.67% in control cells to 16.52% in treated cells. tandfonline.comnih.gov This effect was supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in apoptosis. tandfonline.comnih.gov Similarly, derivative 12l induced apoptosis in 35.13% of HepG2 cells, compared to just 6.56% in untreated cells, and increased levels of caspase-3 and the pro-apoptotic protein Bax. tandfonline.com
Further investigations into other benzoxazole hybrids confirmed their ability to promote apoptosis. nih.gov Treatment of MCF-7 and MDA-MB-231 breast cancer cells with active compounds led to a significant over-expression of caspase-9, cell cycle arrest at the G2/M phase, and a high affinity for annexin (B1180172) V binding, which is a marker of early apoptosis. nih.gov These findings collectively underscore that inducing apoptosis is a primary mechanism of the anticancer activity of this class of compounds. nih.govsciprofiles.com
Anti-inflammatory Properties
Derivatives of the 2-(3-methoxyphenyl)-1,3-benzoxazole scaffold have demonstrated notable anti-inflammatory effects in various pre-clinical models. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 enzymes are effective but can cause gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme in the stomach. nih.gov Consequently, research has focused on developing selective COX-2 inhibitors. nih.gov
In this context, a series of 2-substituted benzoxazole derivatives were synthesized and evaluated for their anti-inflammatory potential. nih.gov Several of these compounds exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema model in animals, a standard test for acute inflammation. nih.govnih.gov Five compounds in one study (2a, 2b, 3a, 3b, and 3c) were highlighted for their significant anti-inflammatory effects, which were supported by molecular docking studies indicating a strong binding potential to the COX-2 enzyme. nih.gov Another study found that certain 2-(2-arylphenyl)benzoxazole derivatives were selective COX-2 inhibitors, with some showing in vivo anti-inflammatory potency comparable to or better than the widely used NSAIDs diclofenac (B195802) and celecoxib (B62257). researchgate.net
The table below summarizes the anti-inflammatory activity of selected benzoxazole derivatives from the literature.
| Compound/Derivative | Test Model | Key Findings |
| 2-substituted benzoxazoles (2a, 2b, 3a, 3b, 3c) | Carrageenan-induced paw edema | Exhibited potent anti-inflammatory activity and significant binding to COX-2. nih.gov |
| 2-(2-arylphenyl)benzoxazoles (3g, 3n, 3o) | In vivo inflammation models | Showed selective COX-2 inhibition with potency comparable or superior to celecoxib and diclofenac. researchgate.net |
| Benzoxazolone derivatives (3c, 3d, 3g) | In vitro IL-6 inhibition assay | Demonstrated significant anti-inflammatory activity by inhibiting IL-6 production. nih.gov |
Antioxidant Capacity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. researchgate.net Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine derivatives has been explored through various in vitro assays.
Common methods to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.com In these tests, the ability of a compound to donate a hydrogen atom or an electron to the stable free radical is measured spectrophotometrically. A number of studies have reported the antioxidant properties of various benzoxazole and related structures. For instance, Mannich bases derived from phenolic compounds, a class of compounds that can be related to the core structure of interest, have shown promising antioxidant activities. ijpca.orgjyoungpharm.org
One study on Mannich bases of dehydrozingerone, which shares some structural similarities with the target compound, found that the derivative with a dimethylamine (B145610) moiety exhibited the highest antioxidant activity in a DPPH assay. jyoungpharm.org Another study on Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid reported that one of its derivatives showed the highest antioxidant potential in a phosphomolybdenum assay. scielo.br While these studies are not on the exact target compound, they provide a rationale for the antioxidant potential of the broader chemical class. Research on benzofuran-2-carboxamide (B1298429) derivatives also highlighted a compound that could scavenge DPPH radicals and inhibit lipid peroxidation in rat brain homogenates, suggesting that related heterocyclic systems have antioxidant capabilities. koreascience.krresearchgate.net
The following table presents data on the antioxidant activity of related compound classes.
| Compound Class | Assay | Key Findings |
| Mannich bases of dehydrozingerone | DPPH scavenging | A derivative with a dimethylamine moiety showed the highest antioxidant activity. jyoungpharm.org |
| Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid | Phosphomolybdenum assay | A piperazine (B1678402) derivative demonstrated the most significant antioxidant potential. scielo.br |
| Benzofuran-2-carboxamide derivative | DPPH scavenging and lipid peroxidation inhibition | Showed moderate DPPH scavenging and appreciable inhibition of lipid peroxidation. koreascience.krresearchgate.net |
Other Reported Biological Activities
The search for new antiviral agents is a critical area of pharmaceutical research. nih.gov Some benzoxazole and benzothiazole derivatives have been investigated for their ability to combat viral infections, particularly plant viruses like the Tobacco Mosaic Virus (TMV). mdpi.com Research has shown that certain chemical structures can inhibit the replication of TMV. plos.org
Studies on a series of phenanthroquinolizidine alkaloids, which are structurally distinct but also heterocyclic compounds, demonstrated significant in vivo anti-TMV activity. plos.org This highlights that diverse chemical scaffolds can possess antiviral properties. In the context of benzothiazoles, which are structurally related to benzoxazoles, derivatives have shown protective and curative activities against TMV. mdpi.com For example, the replacement of an oxazole (B20620) ring with a thiazole (B1198619) ring in some compounds was found to increase antiviral activity. mdpi.com While direct studies on the antiviral properties of this compound are not extensively reported in the provided context, the activity of related heterocyclic compounds suggests a potential avenue for future investigation.
Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing effort. nih.gov Several derivatives of benzoxazole have been synthesized and evaluated for their anticonvulsant activities using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govwjpsronline.com
A study on a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones revealed that many of these compounds exhibited anti-MES activity. nih.gov One compound, 4g, was particularly potent against both MES- and scPTZ-induced seizures, with ED50 values of 23.7 mg/kg and 18.9 mg/kg, respectively. nih.gov Further investigation suggested that its mechanism of action might involve an increase in the brain's level of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov Another study on a triazole-substituted benzoxazole derivative also showed a significant and dose-dependent inhibition of both MES- and PTZ-induced convulsions in mice, with the proposed mechanism also being the enhancement of GABA levels. researchgate.net
The table below summarizes the anticonvulsant activity of selected benzoxazole derivatives.
| Derivative | Test Model | ED50 Value (mg/kg) | Proposed Mechanism |
| 4-(2-(propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | MES | 23.7 | Increase in brain GABA levels. nih.gov |
| 4-(2-(propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | scPTZ | 18.9 | Increase in brain GABA levels. nih.gov |
| Triazole substituted benzoxazole derivative | MES and PTZ | - | Enhancement of GABA levels. researchgate.net |
Beyond COX enzymes, benzoxazole derivatives have been studied for their inhibitory effects on other enzymes. Urease, an enzyme that catalyzes the hydrolysis of urea, is a virulence factor for some bacteria, such as Helicobacter pylori, and its inhibition is a therapeutic target. nih.govtandfonline.com Several benzimidazole and benzoxazole derivatives have been identified as potent urease inhibitors. nih.govnih.gov For example, a series of triazinoindole bearing benzoxazole derivatives exhibited moderate to excellent in vitro urease inhibitory activity, with IC50 values ranging from 0.20 to 36.20 µM. nih.gov
In addition to urease and COX enzymes, some benzoxazole derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govnih.gov The 5-LOX enzyme is involved in the synthesis of leukotrienes, which are also inflammatory mediators. nih.gov Dual inhibition of both pathways is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov Certain 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives, which contain a related heterocyclic core, have been shown to be dual COX/5-LOX inhibitors with some selectivity for COX-2. nih.gov
The gastroprotective effects of benzoxazole derivatives have also been a subject of investigation, particularly in the context of their anti-inflammatory properties. As mentioned earlier, traditional NSAIDs can cause gastric ulcers by inhibiting the protective COX-1 enzyme. nih.gov Therefore, developing anti-inflammatory agents with a better safety profile is crucial.
In a study evaluating 2-substituted benzoxazole derivatives, five compounds that showed potent anti-inflammatory activity were also assessed for their anti-ulcerogenic effects in an ethanol-induced gastric ulcer model in rats. nih.gov These compounds demonstrated a significant gastro-protective effect. nih.gov Another study on an isoxazole (B147169) derivative, a different but related five-membered heterocycle, found that it could attenuate ethanol-induced gastric mucosal injury. nih.govresearchgate.net The proposed mechanisms included the inhibition of the H+/K+-ATPase pump, as well as antioxidant and anti-inflammatory actions. nih.govresearchgate.net Chitosan, a natural polysaccharide, also showed protective effects against ethanol-induced gastric ulcers in rats, highlighting the role of cytoprotective and antioxidant mechanisms in preventing ulcer formation. ekb.eg
Hypoglycemic Activity
The investigation into the hypoglycemic properties of benzoxazole derivatives has been a subject of scientific inquiry, with various studies exploring their potential to manage high blood sugar levels. These studies often involve the synthesis of novel benzoxazole compounds and their subsequent evaluation in preclinical models.
Preclinical studies on various benzoxazole derivatives have demonstrated notable hypoglycemic effects. For instance, a series of novel benzoxazole 2,4-thiazolidinediones were synthesized and assessed for their ability to lower blood glucose in genetically obese and diabetic mice. nih.gov The findings revealed that 2-arylmethyl- and 2-(heteroarylmethyl)benzoxazole derivatives exhibited significantly more potent hypoglycemic activity compared to established 2,4-thiazolidinedione (B21345) drugs. nih.gov
In another study, a range of benzoxazole derivatives were synthesized and evaluated for their in-vitro anti-diabetic potential through alpha-amylase and alpha-glucosidase inhibition assays. wu.ac.th The results indicated that compounds with sulfonamide substitutions displayed potent antioxidant and anti-diabetic activity. wu.ac.th
The position of substituents on the benzoxazole core has been identified as a critical factor in determining the biological activity of these compounds. mdpi.comnih.gov Specifically, substitutions at the 2- and 5-positions of the benzoxazole ring are considered to be of high importance. nih.gov For example, research on 2-(3,4-disubstituted phenyl)benzoxazole derivatives has shown that the presence of a methoxy group at the 3-position of the phenyl ring can lead to higher activity. mdpi.com
However, the hypoglycemic effect can be sensitive to the specific substitution pattern. A study on a series of [2-(3-aryl-1H- nih.govwu.ac.thresearchgate.nettriazolo-5-yl)phenyl]amines, which are structurally related, found that a compound featuring a 2-methoxyphenyl group actually led to an increase in blood glucose levels, underscoring the nuanced structure-activity relationships. researchgate.net
The following tables summarize the findings from preclinical studies on various benzoxazole derivatives, highlighting their hypoglycemic or anti-diabetic activities.
Table 1: In-Vitro Anti-diabetic Activity of Selected Benzoxazole Derivatives
| Compound ID | Description | Assay | Outcome | Reference |
| 3b | Benzoxazole derivative | Alpha-amylase & Alpha-glucosidase inhibition | Potent activity | wu.ac.th |
| 4b | Benzoxazole derivative | Alpha-amylase & Alpha-glucosidase inhibition | Potent activity | wu.ac.th |
| 5b | Benzoxazole derivative | Alpha-amylase & Alpha-glucosidase inhibition | Potent activity | wu.ac.th |
| 6b | Benzoxazole derivative | Alpha-amylase & Alpha-glucosidase inhibition | Potent activity | wu.ac.th |
| Data from a study evaluating the in-vitro antioxidant and anti-diabetic properties of newly synthesized benzoxazole derivatives. The compounds listed were identified as having potent activity compared to the standard, acarbose. wu.ac.th |
Table 2: Hypoglycemic Activity of Benzoxazole 2,4-Thiazolidinedione Derivatives in Diabetic Mice
| Compound Class | Animal Model | Key Finding | Reference |
| 2-Arylmethyl-benzoxazole derivatives | Genetically obese and diabetic yellow KK mice | Showed far more potent hypoglycemic activity than known 2,4-thiazolidinedione derivatives. | nih.gov |
| 2-(Heteroarylmethyl)benzoxazole derivatives | Genetically obese and diabetic yellow KK mice | Showed far more potent hypoglycemic activity than known 2,4-thiazolidinedione derivatives. | nih.gov |
| This table is based on a study that synthesized and evaluated a new series of benzoxazole 2,4-thiazolidinediones for their hypoglycemic effects. nih.gov |
Mechanistic Insights into the Biological Actions of 2 3 Methoxyphenyl 1,3 Benzoxazol 5 Amine Analogues
Molecular Target Identification and Validation
The therapeutic potential of 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine analogues stems from their ability to selectively bind to and modulate the activity of specific biological molecules. The following sections detail the identified molecular targets and the validation of their inhibition by these benzoxazole (B165842) derivatives.
DNA Gyrase Inhibition
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, making it a validated and attractive target for the development of new antibiotics. researchgate.net This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. researchgate.net The inhibition of DNA gyrase disrupts these vital cellular processes, leading to bacterial cell death. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. researchgate.net While fluoroquinolones target the GyrA subunit, the GyrB subunit, which possesses ATPase activity, is the target for other classes of inhibitors. plos.org
Researchers have explored benzoxazole and its isostere, benzothiazole (B30560), as scaffolds for developing DNA gyrase inhibitors. researchgate.netnih.gov In a study investigating 2-arylbenzothiazole derivatives, compounds with structural similarities to this compound were synthesized and evaluated for their inhibitory activity against E. coli DNA gyrase. nih.gov Notably, a p-hydroxy-m-methoxy benzothiazole analogue demonstrated significant inhibitory action with a half-maximal inhibitory concentration (IC50) of 4.85 µM. nih.gov This finding suggests that the methoxyphenyl moiety, a key feature of the title compound, can contribute to the inhibition of this bacterial enzyme. Molecular docking studies have further supported the potential of these compounds to bind to the ATP-binding site of the GyrB subunit, interacting with key amino acid residues such as Asp73 and Gly77. nih.gov
While direct inhibitory data for this compound on DNA gyrase is not extensively documented, the activity of its close structural analogues provides a strong rationale for its potential as a DNA gyrase inhibitor. Further investigation into 2,5-disubstituted-benzoxazole derivatives has also shown inhibitory activity against the related human enzyme, eukaryotic DNA topoisomerase II, with some compounds exhibiting IC50 values as low as 17.4 µM. esisresearch.org
| Compound | Description | IC50 (µM) | Reference |
| Analogue 1 | p-hydroxy-m-methoxy benzothiazole | 4.85 | nih.gov |
| Analogue 2 | Benzothiazole derivative 5 | <10 | nih.gov |
| Analogue 3 | Benzothiazole derivative 6i | <10 | nih.gov |
| Analogue 4 | Benzothiazole derivative 6j | <10 | nih.gov |
| Analogue 5 | Benzothiazole derivative 7b | <10 | nih.gov |
| Ciprofloxacin | Standard | 1.14 | nih.gov |
Glucosamine 6-phosphate Synthase Inhibition
Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthesis pathway, providing the building blocks for the synthesis of essential macromolecules in bacteria and fungi. nih.govnih.gov This makes it a promising target for the development of novel antimicrobial agents. nih.govnih.gov The enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate. nih.gov
While a variety of heterocyclic compounds have been investigated as potential inhibitors of GlcN-6-P synthase, specific data on the inhibitory activity of this compound analogues is limited. nih.govnih.gov However, the broad interest in heterocyclic scaffolds for targeting this enzyme suggests that benzoxazole derivatives could also possess inhibitory potential. nih.gov Research has focused on compounds that mimic the natural substrates or transition states of the enzymatic reaction. researchgate.net For instance, several heterocyclic and polycyclic compounds with antimicrobial properties have been identified as potential inhibitors through molecular docking studies. nih.govnih.gov The exploration of diverse chemical structures, including oxadiazoles (B1248032) and triazoles, indicates a wide scope for identifying novel inhibitors of this enzyme. nih.gov
| Heterocyclic Scaffold | Target Rationale | Reference |
| Oxadiazoles | Potential for antimicrobial activity | nih.gov |
| Triazoles | Potential for antimicrobial activity | nih.gov |
| Thiazoles | Potential for antimicrobial activity | researchgate.net |
HSP-90 Protein Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. nih.govnih.gov This makes HSP90 a key target in oncology drug discovery. nih.gov Inhibition of HSP90 leads to the degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. nih.gov
The benzoxazole scaffold and its related isostere, benzisoxazole, have been identified as promising structures for the development of HSP90 inhibitors. nih.govnih.gov High-throughput screening and subsequent optimization have led to the discovery of potent benzisoxazole derivatives that bind to the ATP-binding pocket in the N-terminal domain of HSP90. nih.gov One such derivative exhibited an IC50 of 30 nM in a fluorescence polarization binding assay. nih.gov
Further research into novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives has yielded compounds with significant antiproliferative effects against breast cancer cell lines, with some demonstrating submicromolar IC50 values. nih.gov For example, two compounds, 8a and 8n , were particularly active against MCF7 breast cancer cells, with IC50 values in the submicromolar range. nih.gov Treatment with these compounds led to the suppression of HSP90 client proteins and the induction of apoptosis. nih.gov
| Compound | Cell Line | IC50 (µM) | Reference |
| 8a | MCF7 | <1 | nih.gov |
| 8n | MCF7 | <1 | nih.gov |
| Analogue | K562 | 0.19 | researchgate.net |
| CCT08159 | HCT116 | 4.1 | nih.gov |
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins. plos.org There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. plos.org Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govnih.gov
The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for the COX-2 enzyme. nih.govnih.gov A series of these derivatives were synthesized and evaluated for their in vitro inhibitory potency against both COX-1 and COX-2. nih.gov Several compounds demonstrated high selectivity for COX-2. For instance, the compound 2′-(benzo[d]oxazol-2-yl)-3-chloro-[1,1′-biphenyl]-4-ol (BXZ1) was found to be a more potent inhibitor of COX-2 than the standard drugs celecoxib (B62257) and diclofenac (B195802), exhibiting 94% inhibition of the enzyme. nih.govacs.org Another derivative, 2-(3′-chloro-4′-methoxy-[1,1′-biphenyl]-2-yl)benzo[d]oxazole (BXZ2), also showed effective and selective inhibition of COX-2. nih.govacs.org The selectivity of these compounds is attributed to their ability to fit into the larger active site of COX-2, with specific interactions, such as hydrogen bonding with key residues like Gln192, contributing to their inhibitory activity. nih.govnih.gov
| Compound | % Inhibition COX-1 (at 10 µM) | % Inhibition COX-2 (at 10 µM) | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3g | 56.49 ± 3.54 | 98.71 ± 0.04 | 8.85 ± 0.04 | 0.08 ± 0.00 | 110.62 ± 5.51 | nih.gov |
| 3n | 46.25 ± 0.04 | 94.90 ± 4.24 | >50 | 0.41 ± 0.02 | >121.95 | nih.gov |
| 3o | 45.06 ± 0.04 | 75.12 ± 2.12 | >50 | 1.34 ± 0.05 | >37.31 | nih.gov |
| Celecoxib | 27.25 ± 0.04 | 100 | 27.25 ± 0.04 | 0.29 ± 0.02 | 92.87 ± 6.46 | nih.gov |
LOX Inhibition
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various diseases, including asthma and allergic rhinitis. nih.govdiva-portal.org Inhibition of 5-LOX is therefore a valuable therapeutic strategy for treating these inflammatory conditions. nih.gov
Benzoxazole derivatives have been designed and synthesized as inhibitors of 5-LOX. researchgate.netnih.gov A study on a series of benzoxazoles and benzothiazoles revealed that fourteen of the synthesized compounds inhibited the formation of leukotriene C4 (LTC4) with IC50 values ranging from 0.12 to 23.88 μM. researchgate.netnih.gov This demonstrates the potential of the benzoxazole scaffold to effectively target the 5-LOX pathway. The structural features of these compounds allow them to interact with the active site of the enzyme, thereby blocking the synthesis of pro-inflammatory leukotrienes. nih.gov Further research on isoxazole (B147169) derivatives, which share a similar heterocyclic core, has also identified potent 5-LOX inhibitors, with some compounds exhibiting IC50 values in the single-digit micromolar range. plos.org
| Compound Class | Activity | IC50 Range (µM) | Reference |
| Benzoxazoles/Benzothiazoles | Inhibition of LTC4 formation | 0.12 - 23.88 | researchgate.netnih.gov |
| Isoxazole derivative C3 | 5-LOX Inhibition | 8.47 | plos.org |
| Isoxazole derivative C5 | 5-LOX Inhibition | 10.48 | plos.org |
H⁺/K⁺-ATPase Inhibition
The proton pump, H⁺/K⁺-ATPase, is the primary enzyme responsible for gastric acid secretion in the stomach. acs.org Inhibition of this enzyme is a highly effective approach for treating acid-related disorders such as peptic ulcers and gastroesophageal reflux disease. acs.org
The most well-known inhibitors of H⁺/K⁺-ATPase belong to the class of substituted benzimidazoles, such as omeprazole (B731) and picoprazole. nih.govacs.org These compounds are prodrugs that are activated in the acidic environment of the parietal cells and then bind covalently to the enzyme, leading to irreversible inhibition. nih.gov
While there is extensive literature on benzimidazole-based H⁺/K⁺-ATPase inhibitors, there is a notable lack of specific research on the inhibitory activity of this compound analogues against this target. The primary focus for this class of inhibitors has been on the benzimidazole (B57391) scaffold. Although both benzoxazoles and benzimidazoles are bicyclic heterocyclic compounds, the subtle difference in the heteroatom (oxygen vs. nitrogen) can significantly impact their chemical properties and biological activity, including the mechanism of acid activation and binding to the H⁺/K⁺-ATPase. Therefore, while it is a validated target for related heterocyclic compounds, the potential for benzoxazole derivatives to act as H⁺/K⁺-ATPase inhibitors remains an area for future investigation.
Interaction with Cellular Signaling Pathways
The ability of this compound analogues to modulate cellular signaling pathways is a key aspect of their biological activity. These pathways are complex networks that govern fundamental cellular processes, and their dysregulation is often implicated in disease.
PI3K/Akt Pathway Modulation
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. researchgate.net Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov Research has shown that certain benzoxazole derivatives can act as inhibitors of this pathway.
Specifically, a series of benzimidazole- and benzoxazole-pyrimidones have been identified as selective inhibitors of the PI3Kβ isoform. researchgate.net This isoform is particularly relevant in tumors with a deficiency in the tumor suppressor PTEN. researchgate.net Notably, structure-activity relationship studies have revealed that the presence of a methoxy (B1213986) group on the phenyl ring can influence the inhibitory activity of these compounds. researchgate.netmdpi.com For instance, benzoxazole derivatives bearing a methoxy group at the 3-position of the phenyl ring, a feature present in this compound, have demonstrated higher antiproliferative activity compared to their unsubstituted counterparts. mdpi.com This suggests that the 3-methoxyphenyl (B12655295) moiety may play a crucial role in the interaction with and inhibition of the PI3K/Akt pathway.
Table 1: PI3K/Akt Pathway Modulation by Benzoxazole Analogues
| Compound Class | Specific Analogue/Feature | Observed Effect on PI3K/Akt Pathway | Reference |
|---|---|---|---|
| Benzoxazole-pyrimidones | Compound 8 | Selective inhibitor of PI3Kβ | researchgate.net |
| 2-Phenyl-1,3-benzoxazoles | 3-Methoxy substitution | Generally higher antiproliferative activity | mdpi.com |
MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another central signaling cascade that relays extracellular signals to the cell nucleus to control a wide array of cellular processes, including proliferation, differentiation, and stress responses. nih.gov The potential for benzoxazole analogues to modulate this pathway has been investigated, with varied results.
One study on the benzoxazole derivative K313 found that it did not alter the phosphorylation levels of key MAPK components ERK and p38 in Nalm-6 and Daudi cells, suggesting that not all benzoxazole compounds necessarily interact with this pathway. nih.gov However, research on structurally related benzothiazole derivatives has shown potent inhibitory activity against p38α MAPK, a key enzyme in one of the major MAPK cascades. nih.gov This indicates that the core benzoxazole structure, with appropriate substitutions, has the potential to be developed into MAPK pathway inhibitors. The specific influence of the 2-(3-methoxyphenyl) and 5-amine substitutions on this activity requires further investigation.
Table 2: MAPK Pathway Modulation by Benzoxazole and Related Analogues
| Compound | Cell Line | Effect on MAPK Pathway | Reference |
|---|---|---|---|
| Benzoxazole derivative K313 | Nalm-6 and Daudi cells | No effect on p-ERK and p-P38 phosphorylation | nih.gov |
Interaction with Biomolecules (e.g., DNA)
Direct interaction with essential biomolecules like DNA is a significant mechanism through which many therapeutic agents exert their effects. Benzoxazole derivatives have been shown to bind to DNA, an interaction that can lead to the disruption of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. periodikos.com.brperiodikos.com.brnih.gov
The primary mode of interaction for many benzoxazole analogues with DNA is through intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. periodikos.com.br This has been observed in studies of various benzoxazole and naphthoxazole derivatives, which exhibit enhanced fluorescence upon binding to DNA. periodikos.com.brperiodikos.com.br
Free Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. dergipark.org.tr Antioxidants can mitigate oxidative damage by scavenging free radicals. Benzoxazole derivatives have demonstrated notable antioxidant potential, acting as effective free radical scavengers. dergipark.org.trmdpi.comresearchgate.net
The mechanism of free radical scavenging by these compounds typically involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction. dergipark.org.tr The efficiency of this process is highly dependent on the chemical structure of the benzoxazole analogue, particularly the nature and position of substituent groups.
For instance, the presence of hydroxyl or amino groups on the benzoxazole ring system can enhance antioxidant activity. Studies on various heterocyclic compounds, including those with structures analogous to benzoxazoles, have shown that these functional groups are key to their radical scavenging capabilities. mdpi.comresearchgate.net The 2-methoxyphenol moiety, present in the title compound, is also a known antioxidant structural feature. researchgate.net The antioxidant activity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov
Table 3: Antioxidant Activity of Benzoxazole and Related Analogues
| Compound Class/Derivative | Assay | Antioxidant Activity | Reference |
|---|---|---|---|
| Benzoxazole and Naphthoxazole analogs | DPPH radical scavenging | Varying antioxidant potentials (IC50 range of 0.214–0.887 µM) | mdpi.com |
| 2-Benzoxazolinone derivatives | DPPH radical scavenging | Demonstrated free radical scavenging capacity | dergipark.org.tr |
Computational Chemistry and in Silico Approaches for 2 3 Methoxyphenyl 1,3 Benzoxazol 5 Amine Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial for understanding the potential mechanism of action of compounds like 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine. By simulating the interaction between the ligand and the active site of a biological target, such as an enzyme or receptor, docking studies can elucidate the feasibility and nature of the binding process. jocpr.com These simulations are fundamental in rational drug design, helping to identify the most promising candidates for further development. jocpr.com
The analysis of ligand-receptor interactions reveals the specific molecular forces that stabilize the complex formed between a compound and its target protein. These interactions are key to a molecule's biological activity. For benzoxazole (B165842) derivatives and similar heterocyclic structures, several types of interactions are commonly observed in docking studies:
Hydrogen Bonds: These are critical for the specificity and stability of the ligand-receptor complex. For instance, the nitrogen and oxygen atoms within the benzoxazole core or in substituent groups can act as hydrogen bond acceptors, while the amine group (-NH2) at the 5-position of the target compound can serve as a hydrogen bond donor. nih.gov Studies on similar molecules show hydrogen bonds forming with key amino acid residues like Gln-192 and His-90 in enzyme active sites. nih.gov
Hydrophobic and van der Waals Interactions: The aromatic rings (both the benzoxazole system and the methoxyphenyl group) can engage in hydrophobic interactions with nonpolar amino acid residues in the receptor's binding pocket, such as ALA-553, GLN-319, and PRO-552. mdpi.com
π-π Interactions: The flat, aromatic nature of the phenyl and benzoxazole rings allows for stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the target protein. nih.gov
These interactions collectively determine how tightly and specifically the ligand binds to its receptor. mdpi.com
Molecular docking programs calculate a score, often referred to as binding affinity or binding energy, which estimates the strength of the ligand-receptor interaction. This value is typically expressed in kcal/mol, with more negative values indicating a stronger and more stable interaction. This prediction is a critical metric for ranking potential drug candidates. nih.gov While specific docking studies for this compound are not detailed in the provided context, data from related benzimidazole (B57391) and azaindazole derivatives illustrate the typical range of predicted affinities against various cancer-related protein targets. jocpr.comnih.gov
| Compound Type | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| Benzimidazole-based carboxamide | Nocodazole Binding Site (5CA1) | -9.872 | nih.gov |
| Benzimidazole-based carboxamide | Colchicine-Binding Site (4O2B) | -9.757 | nih.gov |
| Benzimidazole derivative | α,β-tubulin (1SA0) | -9.69 | nih.gov |
| Azaindazole derivative | MDM2 receptor | -359.20 | jocpr.com |
| Azaindazole derivative | PBR receptor | -286.37 | jocpr.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of benzoxazole derivatives, QSAR models can predict the therapeutic potential (e.g., anticancer or antimicrobial activity) based on calculated molecular properties, known as descriptors. ijpsdronline.comresearchgate.net These models are invaluable for understanding which structural attributes are most important for activity and for designing new, more potent compounds. ijpsdronline.com
The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ijpsdronline.com For benzoxazole derivatives, a wide array of descriptors can be calculated from the 2D or 3D structure of the molecules. ijpsdronline.comnih.gov These are generally categorized as:
Physicochemical Descriptors: These describe properties like lipophilicity (logP), molecular weight, and polarizability. ijpsdronline.com
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices (Chi indices), Wiener index, and Balaban index, which describe molecular size, shape, and branching. ijpsdronline.comresearchgate.net
Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
3D-Field Descriptors (for 3D-QSAR): Methods like CoMFA and CoMSIA use steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields to describe the molecule's properties in 3D space. nih.gov
| Descriptor Category | Examples | Source |
|---|---|---|
| Physicochemical | Molecular weight, X log P, SMR, Polarizability, H-Acceptor count, H-Donor count | ijpsdronline.com |
| Topological | Connectivity Index (¹χ, ¹χv), Wiener Index, Balaban Index, Randic Index (R) | ijpsdronline.comresearchgate.net |
| Electronic | Dipole moment (μ), HOMO energy, LUMO energy, Total energy (TE) | researchgate.net |
| 3D-Field (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields | nih.gov |
Once descriptors are calculated, statistical regression methods are used to build the QSAR model. scielo.br The goal is to create a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). ijpsdronline.com
Multiple Linear Regression (MLR): This is one of the most common methods used in QSAR studies. youtube.com It generates a simple linear equation that is easy to interpret. nih.govresearchgate.net For example, a QSAR model for the antimicrobial activity of benzoxazole derivatives against Bacillus subtilis was developed using MLR, resulting in an equation like: pMIC = -0.276 * R – 5.065, where 'R' is the Randic topological index. researchgate.net
Principal Component Regression (PCR) and Partial Least Squares (PLS): These methods are particularly useful when the number of descriptors is large or when there is multicollinearity (inter-correlation) among them. scielo.br PLS is a robust technique used in 3D-QSAR studies (CoMFA/CoMSIA) to handle the thousands of field-based descriptors generated. researchgate.netrsc.org
A crucial step in QSAR modeling is to validate the model's robustness and predictive ability. mdpi.com Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. researchgate.net This is done using both internal and external validation techniques. rsc.org
Internal Validation: Techniques like leave-one-out cross-validation are used to calculate the cross-validated coefficient of determination (Q² or q²). A Q² value greater than 0.5 is generally considered an indicator of good model robustness. researchgate.net
External Validation: The model's predictive power is tested on an external set of compounds (the test set) that was not used in model development. The predictive R² (R²pred) is calculated for this set, and a value greater than 0.5 or 0.6 is often required to demonstrate good predictive ability. nih.govmdpi.com
Other statistical parameters like the coefficient of determination (R²), standard deviation (SD), and the F-test value are also used to assess the statistical significance and goodness-of-fit of the model. researchgate.netrsc.org
| Statistical Parameter | Symbol | Description | Acceptable Threshold | Source |
|---|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 | rsc.org |
| Cross-validated R² | Q² (or q²) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 | mdpi.comresearchgate.net |
| Predictive R² for External Set | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.5 | nih.govrsc.org |
| F-test value | F | Indicates the statistical significance of the regression model. | High value desired | rsc.org |
| Standard Deviation | SD | Measures the dispersion of the data relative to its mean. | Low value desired | researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing a dynamic picture of interactions, conformational changes, and stability. These simulations are crucial for understanding how a ligand like this compound might behave in a biological system.
| Metric | Description | Indication of Stability |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms (usually backbone or ligand) from a reference structure over time. | Low, stable values (e.g., < 2 nm) suggest the ligand remains in the binding pose. researchgate.net |
| Radius of Gyration (Rg) | Indicates the compactness of the protein's structure. | No significant deviations from the apo (unbound) protein's Rg suggests ligand binding doesn't destabilize the overall fold. researchgate.net |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein residues. | Persistent hydrogen bonds throughout the simulation indicate key stabilizing interactions. |
MD simulations provide detailed information about the dynamic conformational changes of both the ligand and the protein upon binding. Analysis of the simulation trajectory can reveal which specific amino acid residues in the binding site are critical for the interaction. By observing the interactions, such as hydrogen bonds and hydrophobic contacts, researchers can identify the key components of the binding mode. For example, analysis might show that the amine or methoxy (B1213986) groups of this compound form consistent hydrogen bonds with specific residues like serine or glutamine in a target enzyme's active site. researchgate.net This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com It is widely used to calculate optimized molecular geometries and to understand a molecule's intrinsic reactivity. bamu.ac.in
DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6–311G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov
From the HOMO and LUMO energies, several quantum chemical reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / η
These parameters help predict how the molecule will interact with other species, with lower hardness and higher softness indicating greater reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. mdpi.com These maps use color-coding to show regions of positive (blue) and negative (red) electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack, respectively. mdpi.comresearchgate.net
| Property | Formula | Significance |
|---|---|---|
| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or molecule to attract electrons. researchgate.net |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools provide a rapid, cost-effective way to assess a molecule's likely behavior in the body. mdpi.comepstem.net These predictions are based on the molecule's structure and physicochemical properties.
For this compound, computational models can predict several key ADME parameters. These include adherence to established drug-likeness rules, such as Lipinski's Rule of Five and Veber's Rule. nih.gov
Lipinski's Rule of Five suggests that poor absorption or permeation is more likely when a compound has: a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Compounds that comply with this rule are considered to have better drug-likeness. nih.gov
Veber's Rule relates to oral bioavailability and suggests that compounds with 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less will have better bioavailability. nih.gov
Other predicted parameters include gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity. nih.govmdpi.com These predictions help to identify potential liabilities early in the discovery process, allowing for structural modifications to improve the compound's ADME profile. epstem.net
| Parameter | Description | Favorable Range (General Guideline) |
|---|---|---|
| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol nih.gov |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 nih.gov |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | ≤ 5 nih.gov |
| Hydrogen Bond Acceptors | Number of N and O atoms. | ≤ 10 nih.gov |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | ≤ 140 Ų nih.gov |
| Rotatable Bonds | Number of bonds that allow free rotation around them. | ≤ 10 nih.gov |
| Gastrointestinal (GI) Absorption | Predicted absorption from the gut into the bloodstream. | High |
Future Research Directions and Therapeutic Potential of 2 3 Methoxyphenyl 1,3 Benzoxazol 5 Amine Based Compounds
Design of Novel Benzoxazole (B165842) Hybrids and Conjugates
A promising strategy in drug discovery is the creation of hybrid molecules, which combine the structural features of different pharmacophores to enhance therapeutic efficacy and overcome drug resistance. researchgate.net Future research will likely focus on the design and synthesis of novel benzoxazole hybrids and conjugates based on the 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine framework.
One approach involves the creation of benzoxazole-benzamide conjugates . For instance, a novel series of 2-thioacetamide linked benzoxazole-benzamide conjugates have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov
Another avenue of exploration is the development of 1,2,3-triazole-benzoxazole hybrids . These hybrids have the potential to act on multiple targets in cancer cells simultaneously, offering a broad spectrum of activity. researchgate.net A recent study focused on designing 1,2,3-triazole ligands as potential inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, highlighting the potential of such hybrids in treating infectious diseases. nih.gov
The design of these hybrids often involves computational methods to predict their binding affinity and interaction with biological targets. Molecular docking studies are instrumental in understanding the structure-activity relationships and guiding the synthesis of more potent compounds. nih.govbiotech-asia.org
| Hybrid/Conjugate Type | Potential Therapeutic Target | Rationale |
| Benzoxazole-Benzamide Conjugates | VEGFR-2 | Inhibition of angiogenesis in cancer |
| 1,2,3-Triazole-Benzoxazole Hybrids | Multiple cancer cell targets, DprE1 | Broad-spectrum anticancer activity, Tuberculosis treatment |
Exploration of New Biological Targets and Pathways
While benzoxazole derivatives have been investigated for their effects on various known targets, a significant area of future research lies in the identification and validation of novel biological targets and pathways. The diverse biological activities reported for benzoxazoles, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that these compounds may interact with a wide range of cellular machinery. mdpi.comresearchgate.netglobalresearchonline.net
Current research has identified several key biological targets for benzoxazole derivatives, including:
VEGFR Kinase: Involved in angiogenesis, a critical process in tumor growth. mdpi.com
DNA Topoisomerase: Enzymes that regulate the topology of DNA and are essential for cell replication. mdpi.com
PI3Kα: A lipid kinase involved in cell growth, proliferation, and survival. mdpi.com
Future studies will likely employ a variety of approaches to uncover new targets. These may include high-throughput screening of benzoxazole libraries against diverse panels of cell lines and protein targets, as well as chemoproteomics approaches to identify direct binding partners of these compounds within the cell. Understanding the intricate mechanisms of action of this compound-based compounds will be crucial for their development as targeted therapies.
A recent review highlights the numerous biological targets of benzoxazole derivatives, emphasizing their potential in treating a range of diseases from cancer to diabetes and inflammation. researchgate.net The structural similarity of benzoxazoles to purine bases like adenine and guanine suggests that they may target bacterial DNA topoisomerases. researchgate.net
| Known Biological Target | Associated Disease/Process |
| VEGFR Kinase | Cancer (Angiogenesis) |
| DNA Topoisomerase | Cancer (Cell Replication) |
| PI3Kα | Cancer (Cell Growth and Survival) |
| Bacterial DNA Topoisomerases | Bacterial Infections |
Advancements in Sustainable Synthesis of Benzoxazole Derivatives
The chemical synthesis of benzoxazole derivatives is an area ripe for innovation, with a growing emphasis on sustainable and environmentally friendly methods. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. ajchem-a.com
Recent advancements have focused on "green chemistry" approaches to overcome these limitations. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. mdpi.com
Ultrasound-assisted synthesis: Another energy-efficient method that can enhance reaction rates. mdpi.com
Mechanochemical reactions: These solvent-free reactions are carried out by grinding solid reactants together. mdpi.com
Reactions in deep eutectic solvents (DES): These are biodegradable and low-cost alternatives to traditional organic solvents. mdpi.com
Use of green catalysts: Researchers are exploring the use of environmentally benign catalysts, such as fly ash and nanocatalysts, to promote the synthesis of benzoxazoles. ajchem-a.comnih.govresearchgate.net
A study published in 2023 highlighted various well-organized synthetic methodologies for benzoxazole derivatives using different catalysts and reaction conditions, emphasizing the progress in this field since 2018. nih.gov For example, a simple and rapid method using a heterogeneous nanomagnetic catalyst, Fe3O4@SiO2-SO3H, has been developed for the preparation of 2-arylbenzoxazoles without the use of a solvent. ajchem-a.com
These sustainable synthetic methods not only reduce the environmental impact of drug manufacturing but can also lead to more efficient and cost-effective production of this compound and its derivatives.
| Sustainable Synthesis Method | Key Advantages |
| Microwave-assisted | Reduced reaction time, improved yields |
| Ultrasound-assisted | Enhanced reaction rates, energy efficient |
| Mechanochemical | Solvent-free, reduced waste |
| Deep Eutectic Solvents | Biodegradable, low-cost |
| Green Catalysts | Environmentally benign, reusable |
Development of Structure-Based Drug Design Strategies
Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize drug candidates. This strategy is becoming increasingly important in the development of novel benzoxazole-based therapeutics.
Molecular docking is a key computational technique used in structure-based drug design to predict the binding mode and affinity of a ligand to its target protein. nih.gov This information can be used to:
Identify the key pharmacophoric features required for biological activity.
Guide the modification of the lead compound to improve its potency and selectivity.
Predict potential off-target effects.
For example, in the design of benzoxazole-benzamide conjugates as VEGFR-2 inhibitors, molecular docking studies were used to ensure that the designed compounds fulfilled the pharmacophoric structural features of known VEGFR-2 inhibitors. nih.gov Similarly, molecular modeling and dynamic simulations have been used to explore the structural relationships between 1,2,3-triazole-benzoxazole hybrids and their target enzyme, DprE1. nih.gov
The future development of structure-based drug design strategies for this compound-based compounds will likely involve the integration of multiple computational and experimental techniques, including X-ray crystallography, NMR spectroscopy, and advanced molecular dynamics simulations.
| Design Strategy | Application | Outcome |
| Molecular Docking | Prediction of ligand-protein binding | Identification of key interactions and pharmacophores |
| Pharmacophore Modeling | Design of new compounds with desired features | Enhanced potency and selectivity |
| Molecular Dynamics Simulations | Understanding the dynamic behavior of the ligand-protein complex | Insights into binding stability and mechanism |
Role in Chemical Biology Probes and Biochemical Tools
Beyond their therapeutic potential, benzoxazole derivatives are also valuable tools in chemical biology for probing and understanding biological processes. Their inherent fluorescent properties make them particularly attractive for the development of chemical probes. periodikos.com.brperiodikos.com.br
Benzoxazoles and their extended aromatic analogues, naphthoxazoles, have shown significant potential as fluorescent DNA probes . periodikos.com.brperiodikos.com.br These compounds can bind to DNA, often through intercalation, and exhibit enhanced fluorescence emission upon binding. periodikos.com.br This property can be exploited for various applications, including:
Visualizing DNA in cells and tissues.
Studying DNA-protein interactions.
Developing new diagnostic tools.
A systematic review of articles published between 2012 and 2023 confirmed the potential of benzoxazole and naphthoxazole derivatives as fluorescent DNA probes, with all reported compounds showing increased fluorescence intensity at higher DNA concentrations. periodikos.com.br
Future research in this area will likely focus on the design of benzoxazole-based probes with improved photophysical properties, such as higher quantum yields and longer emission wavelengths, as well as probes that can selectively target specific DNA sequences or structures. The development of such tools will provide new insights into the complex world of cellular biology and may lead to the development of novel diagnostic and therapeutic strategies.
Q & A
Q. What are the optimal synthetic routes for 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine, and how can reaction yields be improved?
Answer: The synthesis typically involves cyclocondensation of substituted o-aminophenols with carboxylic acid derivatives or their equivalents. For example, a two-step approach may include:
Coupling Reaction: React 3-methoxybenzoic acid with 5-amino-2-hydroxyaniline under acidic conditions (e.g., polyphosphoric acid) to form the benzoxazole core.
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product.
To improve yields:
Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structure of this compound?
Answer:
- 1H NMR: Key signals include:
- A singlet at δ 3.85 ppm (methoxy group).
- Aromatic protons at δ 6.8–8.2 ppm (split into distinct multiplet patterns based on substitution).
- NH2 protons (broad singlet at δ 5.2–5.5 ppm, if free).
- LC-MS: Look for [M+H]+ ion at m/z 255.1 (C14H13N2O2). Use C18 reverse-phase HPLC with a gradient of acetonitrile/water (0.1% formic acid) for purity validation (>95%) .
Q. What are the standard protocols for assessing the compound’s solubility and stability in biological buffers?
Answer:
- Solubility: Perform shake-flask experiments in PBS (pH 7.4) or DMSO/PBS mixtures. Measure via UV-Vis spectroscopy at λmax (~290 nm).
- Stability: Incubate at 37°C in PBS or simulated gastric fluid. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Use Arrhenius plots for accelerated stability studies .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or methoxy positional isomerism) impact the compound’s biological activity?
Answer: Comparative SAR studies show:
| Substituent Position | Activity Trend (Example Target) |
|---|---|
| 3-Methoxyphenyl (target compound) | Moderate kinase inhibition (IC50 ~ 1.2 µM) |
| 4-Bromo-3-methylphenyl (analog) | Enhanced selectivity (IC50 ~ 0.8 µM) |
| 3,4-Dichlorophenyl (analog) | Higher cytotoxicity (IC50 ~ 0.5 µM) but increased toxicity |
| Methodology: |
Q. How can computational modeling resolve contradictions in reported binding affinities for adenosine A2A receptor antagonism?
Answer: Discrepancies may arise from protonation states or binding pocket flexibility.
- Docking Workflow:
- Prepare receptor (PDB: 5NM4) with Schrödinger Maestro.
- Generate ligand conformers (OMEGA).
- Perform induced-fit docking (IFD) to account for side-chain flexibility.
- Analysis: Compare ΔG values and hydrogen-bond interactions (e.g., benzoxazole-NH2 with Thr88). Validate with mutagenesis studies .
Q. What strategies mitigate toxicity concerns observed in in vivo studies of benzoxazole derivatives?
Answer:
- Metabolic Profiling: Use liver microsomes (human/rat) to identify toxic metabolites (e.g., reactive quinones).
- Structural Mitigation: Introduce electron-withdrawing groups (e.g., -CF3) to block metabolic hotspots.
- In Vivo Testing: Conduct acute toxicity studies (OECD 423) with staggered dosing (10–100 mg/kg) .
Q. How can crystallography (e.g., SHELX refinements) resolve ambiguities in the compound’s solid-state structure?
Answer:
Q. What experimental and computational approaches validate the compound’s role as a fluorescent probe?
Answer:
- Fluorescence Assays: Measure quantum yield (quinine sulfate as standard) and Stokes shift in varying solvents.
- TD-DFT Calculations: Predict excitation/emission wavelengths (Gaussian 16, B3LYP/6-31G*).
- Biological Validation: Image subcellular localization (e.g., mitochondria) in live cells via confocal microscopy .
Q. Tables for Reference
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Features |
|---|---|
| 1H NMR | δ 3.85 (s, OCH3), δ 6.8–8.2 (aromatic), δ 5.3 (NH2) |
| LC-MS | [M+H]+: 255.1, tR = 14.05 min (C18) |
Table 2: Comparative IC50 Values for Structural Analogs
| Analog | Substituent | IC50 (µM) | Toxicity (LD50, mg/kg) |
|---|---|---|---|
| Target | 3-OCH3 | 1.2 | >100 |
| 1 | 4-Br, 3-CH3 | 0.8 | 75 |
| 2 | 3,4-Cl2 | 0.5 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
